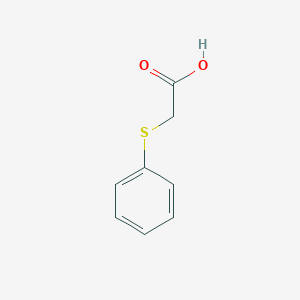

(Phenylthio)acetic acid

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9582. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antioxidant. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-phenylsulfanylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2S/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTOSAGBNXXRRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074431 | |

| Record name | (Phenylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder with a stench; [Sigma-Aldrich MSDS] | |

| Record name | (Phenylthio)acetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000278 [mmHg] | |

| Record name | (Phenylthio)acetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19876 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-04-8 | |

| Record name | (Phenylthio)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylthioglycolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Phenylthio)acetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Phenylthio)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (phenylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (PHENYLTHIO)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M12342PPGS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (Phenylthio)acetic Acid from Sodium Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis of (phenylthio)acetic acid, a valuable intermediate in the pharmaceutical and fine chemical industries. The core of this guide focuses on the widely utilized nucleophilic substitution reaction between sodium chloroacetate (B1199739) and thiophenol. This document furnishes detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to aid in laboratory-scale production and process optimization.

Introduction

This compound, also known as S-phenylthioglycolic acid, is a key building block in the synthesis of a variety of organic molecules. Its structure, incorporating both a carboxylic acid and a thioether functional group, makes it a versatile precursor for the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals. The synthesis route described herein is a robust and efficient method for producing this important compound.

Core Synthesis Pathway: Nucleophilic Substitution

The primary method for the synthesis of this compound involves the S-alkylation of thiophenol with sodium chloroacetate. This reaction proceeds via a Williamson ether synthesis-like S_N2 mechanism, where the thiophenolate anion acts as a nucleophile, displacing the chloride ion from the chloroacetate.

Reaction Scheme:

The reaction is typically carried out in an aqueous or alcoholic medium, with the in situ formation of the sodium thiophenoxide by the addition of a base, such as sodium hydroxide (B78521). Subsequent acidification of the reaction mixture precipitates the final product, this compound.

Experimental Protocol

This section details a standard laboratory procedure for the synthesis of this compound.

Materials and Reagents:

-

Thiophenol (C₆H₅SH)

-

Sodium chloroacetate (ClCH₂COONa)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Water (distilled or deionized)

-

Ethanol (optional, as a co-solvent)

-

Diethyl ether or Dichloromethane (B109758) (for extraction)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

Procedure:

-

Preparation of Sodium Thiophenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve a specific molar equivalent of sodium hydroxide in water (and optionally, ethanol). While stirring, slowly add one molar equivalent of thiophenol to the basic solution. The reaction is exothermic and results in the formation of sodium thiophenoxide.

-

Nucleophilic Substitution: To the freshly prepared sodium thiophenoxide solution, add one molar equivalent of sodium chloroacetate.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 1 to 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 2. This will protonate the carboxylate and precipitate the crude this compound.

-

The crude product can be collected by vacuum filtration and washed with cold water to remove inorganic salts.

-

Alternatively, the acidified mixture can be extracted with an organic solvent like diethyl ether or dichloromethane. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization. A suitable solvent system can be determined experimentally, with common choices including water, ethanol-water mixtures, or toluene-hexane.

Quantitative Data

The yield and purity of this compound are influenced by several factors, including reaction time, temperature, and the purity of the starting materials.

| Parameter | Value | Reference |

| Typical Yield | 85-95% | [General synthetic knowledge] |

| Melting Point | 62-64 °C | [General synthetic knowledge] |

| Molar Mass | 168.21 g/mol | [General synthetic knowledge] |

Spectroscopic Data:

-

¹³C NMR: Spectral data for this compound is available in chemical databases.

-

IR Spectroscopy: Characteristic peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch, and peaks corresponding to the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Visualizations

Reaction Pathway

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Safety Considerations

-

Thiophenol: Thiophenol has a strong, unpleasant odor and is toxic. All manipulations should be performed in a well-ventilated fume hood.

-

Sodium Hydroxide and Hydrochloric Acid: These are corrosive materials. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Organic Solvents: Diethyl ether and dichloromethane are flammable and volatile. Use in a well-ventilated area away from ignition sources.

Conclusion

The synthesis of this compound from sodium chloroacetate and thiophenol is a reliable and high-yielding laboratory procedure. By following the detailed protocol and adhering to safety precautions, researchers can efficiently produce this versatile chemical intermediate for a wide range of applications in drug discovery and materials science. Careful control of reaction conditions and purification by recrystallization are key to obtaining a high-purity product.

In-Depth Technical Guide to (Phenylthio)acetic Acid

CAS Number: 103-04-8

This technical guide provides a comprehensive overview of (Phenylthio)acetic acid, also known as S-Phenylthioglycolic acid or Thiophenoxyacetic acid. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, safety, and handling.

Core Properties and Data

This compound is a versatile organic compound characterized by a phenylthio group attached to an acetic acid moiety.[1] This structure imparts it with notable chemical reactivity, making it a valuable intermediate in organic synthesis.

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈O₂S | [1][2][3][4] |

| Molecular Weight | 168.21 g/mol | [1][2][3][4] |

| CAS Number | 103-04-8 | [1][2][3][4] |

| Appearance | White to brown crystalline solid | [1][2] |

| Melting Point | 60-63 °C | [1][2][3][4] |

| Boiling Point | 258 °C at 760 mmHg | [1][4] |

| Density | 1.14 g/cm³ | [1] |

| Flash Point | 109.9 °C | [1][4] |

| Solubility | Soluble in methanol. | [1][4] |

| pKa | 3.70 ± 0.10 (Predicted) | [1][4] |

| Vapor Pressure | 0.000197 mmHg at 25°C | [1][4] |

Synthesis of this compound

The primary and most cited method for the synthesis of this compound is the reaction of sodium thiophenolate with sodium chloroacetate (B1199739). This reaction is a nucleophilic substitution where the thiophenolate anion displaces the chloride from the chloroacetate.

Experimental Protocol: Synthesis from Thiophenol and Chloroacetic Acid

This protocol outlines a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Thiophenol

-

Chloroacetic acid

-

Sodium hydroxide (B78521)

-

Ethanol (B145695) (or other suitable solvent)

-

Hydrochloric acid (for acidification)

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation of Sodium Thiophenolate: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve a specific molar equivalent of sodium hydroxide in a suitable solvent like ethanol or water. Cool the solution in an ice bath. Slowly add one molar equivalent of thiophenol to the cooled sodium hydroxide solution with continuous stirring. This in situ reaction forms sodium thiophenolate.

-

Preparation of Sodium Chloroacetate: In a separate beaker, dissolve one molar equivalent of chloroacetic acid in water and neutralize it by the slow addition of a stoichiometric amount of sodium hydroxide solution.

-

Reaction: Slowly add the aqueous solution of sodium chloroacetate to the stirred solution of sodium thiophenolate. After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. If a precipitate (sodium chloride) has formed, it can be removed by filtration. The solvent is then typically removed under reduced pressure.

-

Acidification: Dissolve the residue in water and acidify the aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid. This will precipitate the crude this compound.

-

Purification: Collect the crude product by vacuum filtration and wash it with cold water to remove inorganic impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of water and ethanol, to yield pure this compound.

-

Drying: Dry the purified product in a vacuum oven to a constant weight.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a significant building block in organic synthesis, particularly in the pharmaceutical industry.[1] It serves as a reactant for the synthesis of various heterocyclic compounds, such as benzoxazoles, benzimidazoles, and benzothiazoles.[2][5] These resulting compounds have been shown to exhibit antimicrobial activity, making this compound a valuable precursor in the development of new antibacterial agents.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, research on the closely related compound, phenylacetic acid (PAA), provides some context. PAA is recognized as a natural auxin plant hormone, and its metabolic pathways in plants are under investigation. It is known to be synthesized from phenylalanine and can be conjugated to amino acids and glucose, suggesting a complex regulatory network for maintaining its homeostasis in plant tissues.

Phenylacetic Acid (PAA) Metabolism in Plants (Illustrative)

Caption: Simplified overview of Phenylacetic Acid (PAA) metabolism in plants.

Safety and Handling

This compound is classified as an irritant. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[6]

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Ingestion: Rinse mouth with water and drink plenty of water. Seek medical attention if you feel unwell.

-

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

References

- 1. Synthesis routes of 4-Mercaptophenylacetic acid [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN1425649A - Process for preparing mercaptoacetic acid - Google Patents [patents.google.com]

- 5. DE2925041A1 - METHOD FOR SYNTHESISING A PHENYL ACETIC ACID - Google Patents [patents.google.com]

- 6. calpaclab.com [calpaclab.com]

Spectroscopic Analysis of (Phenylthio)acetic Acid: A Technical Guide

Introduction

(Phenylthio)acetic acid (PTAA), also known as S-Phenylthioglycolic acid, is an organic compound with the chemical formula C₈H₈O₂S. It serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and materials science. The structural elucidation and purity assessment of this compound rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a detailed overview of the spectroscopic data for this compound, outlines the experimental protocols for data acquisition, and presents a logical workflow for its analysis.

Spectroscopic Data

The spectroscopic data provides a unique fingerprint of the molecular structure of this compound, revealing information about its carbon-hydrogen framework, functional groups, and overall mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

¹H NMR (Proton NMR) Data

| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Singlet, broad | 1H |

| Phenyl (-C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |

| Methylene (-CH₂-) | ~3.7 | Singlet | 2H |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~175 |

| Phenyl (C-S) | ~135 |

| Phenyl (CH) | ~130 |

| Phenyl (CH) | ~129 |

| Phenyl (CH) | ~127 |

| Methylene (-CH₂-) | ~37 |

Note: The assignments for the phenyl carbons are approximate and may vary.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum is typically recorded in the solid state, often using a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.[1]

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3060 | C-H stretch (sp²) | Aromatic Ring |

| ~2950 | C-H stretch (sp³) | Methylene group |

| 1760 - 1690 (strong) | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | C=C stretch | Aromatic Ring |

| ~1400 | O-H bend | Carboxylic Acid |

| ~1250 | C-O stretch | Carboxylic Acid |

| ~740, ~690 | C-H out-of-plane bend | Monosubstituted Benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 168.21 g/mol ), the electron ionization (EI) mass spectrum shows several key fragments.[1]

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula | Notes |

| 168 | [C₈H₈O₂S]⁺ | Molecular Ion (M⁺) | Corresponds to the molecular weight of the parent molecule.[1] |

| 123 | [C₇H₇S]⁺ | [M - COOH]⁺ | Loss of the carboxylic acid group.[1] |

| 109 | [C₆H₅S]⁺ | Thiophenolate radical cation | Fragmentation of the side chain. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of the thioacetic acid moiety. |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR (or 30-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) to dissolve the sample.

-

Gently swirl or vortex the vial to ensure complete dissolution. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Cap the NMR tube securely.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, a 30° or 45° pulse angle is used with an acquisition time of 2-4 seconds and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (from hundreds to thousands) and a longer acquisition time may be necessary.

-

Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Infrared (IR) Spectroscopy Protocol (ATR Method)

Sample Preparation and Data Acquisition:

-

Ensure the crystal surface of the ATR accessory is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount (a few milligrams) of solid this compound onto the center of the ATR crystal.

-

Lower the ATR press arm and apply consistent pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000 to 400 cm⁻¹.

-

After data collection, clean the ATR crystal surface thoroughly.

Mass Spectrometry Protocol (Electron Ionization - GC/MS)

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or ethyl acetate.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL.

-

Transfer the final solution to an appropriate autosampler vial.

Data Acquisition:

-

The sample is injected into the Gas Chromatograph (GC), where it is vaporized and separated from the solvent and any impurities on a capillary column.

-

The separated compound elutes from the GC column and enters the ion source of the Mass Spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

The detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Core Antimicrobial Action of (Phenylthio)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylthio)acetic acid (PTAA), a sulfur-containing aromatic carboxylic acid, has garnered attention for its established antimicrobial properties. While it serves as a crucial reactant in the synthesis of potent antimicrobial agents such as benzoxazoles, benzimidazoles, and benzothiazoles, PTAA itself exhibits intrinsic bioactivity. This technical guide aims to provide a comprehensive overview of the currently understood and inferred mechanisms of antimicrobial action of this compound. Due to the limited direct research on PTAA's specific mode of action, this document synthesizes information from studies on structurally analogous compounds, including Phenylacetic acid (PAA) and various thiophenyl derivatives, to propose a multi-faceted mechanism. This guide also presents available quantitative data on the antimicrobial activity of PTAA derivatives and outlines key experimental protocols for further investigation.

Proposed Multi-Target Mechanism of Action

The antimicrobial activity of this compound is likely not attributable to a single, specific target but rather a combination of disruptive effects on microbial physiology. Drawing parallels from the known mechanisms of structurally similar compounds, the proposed mechanism of action for PTAA can be categorized into three primary areas:

-

Disruption of Cell Membrane Integrity: Like many organic acids, PTAA is proposed to compromise the structural and functional integrity of the microbial cell membrane. This action is likely initiated by the molecule's ability to intercalate into the lipid bilayer, leading to increased membrane permeability. This disruption can result in the leakage of essential intracellular components, such as ions, metabolites, and macromolecules, ultimately leading to cell death. The presence of the lipophilic phenylthio group is expected to facilitate this membrane interaction.

-

Inhibition of Cellular Respiration and Metabolic Enzymes: Evidence from studies on Phenylacetic acid (PAA) strongly suggests that PTAA may interfere with crucial metabolic pathways within the microbial cell. A key proposed target is the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration. PTAA may act as an inhibitor of key enzymes within this cycle, such as malate (B86768) dehydrogenase (MDH) and succinate (B1194679) dehydrogenase (SDH). By disrupting the TCA cycle, PTAA would effectively cut off the cell's primary energy production pathway, leading to a bacteriostatic or bactericidal effect.

-

Inhibition of Cell Division: Research on thiophenyl-containing pyrimidine (B1678525) derivatives has revealed their ability to inhibit the bacterial protein FtsZ. FtsZ is a crucial homolog of eukaryotic tubulin that polymerizes to form the Z-ring, a structure essential for bacterial cell division. It is plausible that this compound could also interfere with FtsZ polymerization, thereby arresting the cell division process and preventing microbial proliferation.

Quantitative Antimicrobial Activity Data

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| This compound:theophylline cocrystal | Streptococcus pneumoniae | - (Increased activity noted) | [1] |

| Pseudomonas aeruginosa | - (Increased activity noted) | [1] | |

| Candida albicans | - (Increased activity noted) | [1] | |

| 2-(phenylthio)-ethyl benzoate (B1203000) derivatives | Staphylococcus aureus | 3125 | [2] |

| Escherichia coli | 3125 - 6250 | [2] | |

| Klebsiella pneumoniae | 3125 - 6250 | [2] | |

| Proteus vulgaris | 3125 - 6250 | [2] | |

| Enterococcus faecium | 3125 - 6250 | [2] | |

| Pseudomonas aeruginosa | 3125 - 6250 | [2] | |

| MRSA | 3125 - 6250 | [2] | |

| Candida albicans | 1560 - 6250 | [2] | |

| Thiophenyl-pyrimidine derivative (F20) | Gram-positive strains (including MRSA and VRE) | 24 - 48 | [3] |

| Phenylacetic acid (PAA) | Agrobacterium tumefaciens T-37 | IC50 of 803.8 | [4][5] |

Note: The provided MIC values are for derivatives and structurally related compounds, not for this compound itself. Further research is required to establish the specific MIC profile of PTAA.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, a series of well-established experimental protocols should be employed.

1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC):

-

Protocol: The broth microdilution method is a standard procedure.

-

Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL).

-

Include positive (microorganism without PTAA) and negative (broth only) controls.

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

The MIC is the lowest concentration of PTAA that completely inhibits visible growth.

-

To determine the MBC, subculture aliquots from the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

-

2. Cell Membrane Permeability Assays:

-

Protocol using Propidium (B1200493) Iodide (PI) Staining and Flow Cytometry:

-

Treat a mid-logarithmic phase microbial culture with varying concentrations of PTAA for a defined period.

-

Include an untreated control and a positive control (e.g., heat-killed cells).

-

Stain the cells with propidium iodide, a fluorescent dye that can only enter cells with compromised membranes.

-

Analyze the cell population using a flow cytometer. An increase in the percentage of PI-positive cells in the PTAA-treated samples compared to the control indicates membrane damage.

-

3. Assessment of Metabolic Activity (TCA Cycle Enzyme Inhibition):

-

Protocol for Malate Dehydrogenase (MDH) Activity Assay:

-

Prepare a cell-free extract from microbial cells treated with PTAA and from an untreated control.

-

The assay mixture should contain Tris-HCl buffer, oxaloacetate, NADH, and the cell-free extract.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ by MDH.

-

A significant decrease in the rate of absorbance change in the PTAA-treated sample compared to the control indicates inhibition of MDH activity. A similar spectrophotometric approach can be used to assess the activity of other TCA cycle enzymes like succinate dehydrogenase.

-

4. FtsZ Polymerization Assay:

-

Protocol using Light Scattering:

-

Purify FtsZ protein from a relevant microbial source.

-

Induce polymerization of FtsZ in a suitable buffer containing GTP.

-

Monitor the increase in light scattering at a specific wavelength (e.g., 350 nm) over time, which is indicative of FtsZ polymer formation.

-

Perform the assay in the presence of varying concentrations of PTAA.

-

A reduction in the rate and extent of light scattering in the presence of PTAA would suggest inhibition of FtsZ polymerization.

-

Visualizations of Proposed Mechanisms and Workflows

Caption: Proposed multi-target antimicrobial mechanism of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The antibacterial mechanism of phenylacetic acid isolated from Bacillus megaterium L2 against Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Solubility and stability of (Phenylthio)acetic acid in common lab solvents

(Phenylthio)acetic acid , also known as 2-(phenylthio)acetic acid or thiophenoxyacetic acid, is a valuable intermediate in organic synthesis, particularly in the pharmaceutical and fine chemical industries.[1] Its utility stems from a structure that incorporates both a thioether linkage and a carboxylic acid group, offering multiple sites for chemical modification.[2] This guide provides a comprehensive overview of the solubility and stability of this compound in common laboratory solvents, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound is a white to light yellow crystalline powder.[3] Key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 103-04-8 | [4] |

| Molecular Formula | C₈H₈O₂S | [4] |

| Molecular Weight | 168.21 g/mol | [4] |

| Melting Point | 60-63 °C | [3] |

| pKa | 3.70 (Predicted) | [3] |

| Appearance | White to light yellow powder/crystal | [3] |

Solubility Profile

The following table provides a predicted solubility profile. It is important to note that these are estimations and should be confirmed by experimental determination.

| Solvent | Chemical Class | Polarity | Predicted Solubility |

| Water | Protic, Polar | High | Sparingly soluble |

| Methanol (B129727) | Protic, Polar | High | Soluble |

| Ethanol | Protic, Polar | High | Soluble |

| Acetone | Aprotic, Polar | Medium | Soluble |

| Ethyl Acetate | Aprotic, Polar | Medium | Soluble |

| Dichloromethane | Aprotic, Polar | Medium | Soluble |

| Toluene | Aprotic, Nonpolar | Low | Sparingly soluble |

| Hexane | Aprotic, Nonpolar | Low | Insoluble |

Stability Profile

Detailed experimental studies on the stability of this compound under various conditions are limited. However, its stability can be inferred from the chemical nature of its functional groups. The compound is expected to be stable under normal storage conditions, which include being sealed in a dry, room temperature environment.[3]

The following table summarizes the anticipated stability of this compound under different stress conditions. This information is based on general chemical principles and should be verified experimentally.

| Condition | Potential Degradation Pathway | Predicted Stability |

| Temperature | Thermal decomposition may lead to decarboxylation at elevated temperatures. | Stable at room temperature. May decompose upon heating. |

| pH (Aqueous) | The carboxylic acid group will be deprotonated at basic pH, forming a more water-soluble carboxylate salt. The thioether linkage is generally stable to hydrolysis under mild acidic or basic conditions. | Generally stable in a neutral to moderately acidic pH range. The salt form at basic pH is stable. |

| Light | Thioethers can be susceptible to photo-oxidation. | Potential for degradation upon prolonged exposure to UV light. Should be stored in a light-protected container. |

Experimental Protocols

Detailed and validated experimental protocols for determining the solubility and stability of this compound are not widely published. However, standard methodologies for organic compounds can be readily adapted.

Solubility Determination: Isothermal Saturation Method

This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the dissolved solute.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature fluctuations that could alter solubility.

-

Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[5]

-

Calculate the solubility in units such as g/L or mg/mL.

-

Stability Assessment: HPLC-Based Method

This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.

-

Sample Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

-

For pH stability, dilute the stock solution in aqueous buffer solutions of different pH values (e.g., pH 2, 7, and 9).

-

For thermal stability, store aliquots of the stock solution at different temperatures (e.g., 4 °C, 25 °C, 40 °C, and 60 °C).

-

For photostability, expose aliquots of the stock solution to a controlled light source (e.g., a photostability chamber). Protect control samples from light.

-

-

Time-Point Analysis:

-

At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw an aliquot from each sample.

-

Quench any ongoing reaction if necessary (e.g., by cooling or pH adjustment).

-

-

Quantification:

-

Analyze the concentration of the remaining this compound in each sample by a validated stability-indicating HPLC method. A stability-indicating method is one that can separate the parent compound from its degradation products.

-

Monitor for the appearance of new peaks, which may correspond to degradation products.

-

Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for solubility determination.

Theoretical Degradation Pathways

Caption: Potential degradation pathways.

References

Quantum Chemical Calculations for (Phenylthio)acetic Acid: A Technical Guide

(Phenylthio)acetic acid (PTAA) , a molecule incorporating a phenyl ring, a thioether linkage, and a carboxylic acid group, presents a subject of interest for researchers in medicinal chemistry and materials science. Its structural features allow for diverse chemical modifications and potential biological activities. Understanding the molecule's three-dimensional structure, electronic properties, and vibrational characteristics is crucial for predicting its reactivity, designing derivatives, and elucidating its mechanism of action in various applications.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for providing detailed insights into molecular properties at the atomic level. This technical guide outlines the theoretical framework and computational workflow for the quantum chemical analysis of this compound, tailored for researchers, scientists, and drug development professionals.

Computational Methodology

The foundation of a reliable computational study lies in the selection of an appropriate theoretical method and basis set. For this compound, a robust and widely validated approach involves DFT calculations. Computational optimizations and property calculations for PTAA have been successfully performed using the B3LYP functional, which combines Becke's three-parameter hybrid exchange functional with the Lee-Yang-Parr correlation functional. This is typically paired with a Pople-style basis set, such as 6-311++G(d,p) , which provides a good balance between accuracy and computational cost for molecules of this size. This basis set includes diffuse functions (++) to accurately describe anions and non-covalent interactions, and polarization functions (d,p) to allow for anisotropy in the electron distribution.

Software and Procedure

Calculations are typically performed using software packages like Gaussian, ORCA, or Spartan. The standard procedure is as follows:

-

Structure Building : An initial 3D structure of this compound is built using a molecular editor.

A Technical Guide to the Biological Activities of (Phenylthio)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylthio)acetic acid (PTAA) and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities. The core structure, featuring a phenyl ring linked to a thioacetic acid moiety, provides a unique scaffold for chemical modifications, leading to the development of novel therapeutic agents. This technical guide offers an in-depth exploration of the synthesis, biological activities, and mechanisms of action of PTAA derivatives, with a focus on their potential applications in oncology, infectious diseases, and inflammation. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.

Core Biological Activities

This compound derivatives have demonstrated significant potential in several key therapeutic areas:

-

Anticancer Activity: A notable area of investigation is the development of PTAA derivatives as inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer progression.

-

Antimicrobial Activity: Various derivatives have shown promising activity against a range of bacterial and fungal pathogens.

-

Anti-inflammatory Activity: The inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade, is another important biological activity of this class of compounds.

Anticancer Activity: Targeting the MDM2-p53 Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by controlling cell cycle arrest and apoptosis. Murine double minute 2 (MDM2) is a key negative regulator of p53, and its overexpression can lead to the inactivation of p53, thereby promoting tumor growth. The inhibition of the MDM2-p53 interaction is a promising strategy for cancer therapy.

Mechanism of Action: MDM2-p53 Inhibition

This compound derivatives have been explored as scaffolds for the design of small molecule inhibitors that bind to the p53-binding pocket of MDM2. By occupying this pocket, these derivatives prevent the binding of p53 to MDM2, leading to the stabilization and activation of p53, which in turn can induce apoptosis in cancer cells.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of this compound derivatives is typically evaluated through in vitro cytotoxicity assays, such as the MTT assay, against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of these compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

| 3-phenylthio-substituted tetramic acid derivative | SJSA-1 (osteosarcoma) | Not explicitly stated in the abstract, but inhibitory constants (Ki) are in the low micromolar range. | [1] |

| Thiazole derivative 6a | OVCAR-4 (ovarian cancer) | 1.569 ± 0.06 | [2] |

| Cinnamide derivative 16d | HeLa (cervical cancer) | < 10 µg/mL | [3] |

| Cinnamide derivative 16c | SKOV-3 (ovarian cancer) | < 10 µg/mL | [3] |

| Cinnamide derivative 17a | MCF-7 (breast cancer) | < 10 µg/mL | [3] |

Note: The table above provides a selection of reported IC50 values. For a comprehensive understanding, it is recommended to consult the primary literature.

Signaling Pathway: MDM2-p53 Interaction

Caption: MDM2-p53 signaling pathway and its inhibition.

Antimicrobial Activity

This compound and its derivatives have emerged as a promising class of antimicrobial agents with activity against a variety of pathogenic bacteria and fungi. Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of these compounds is quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| This compound:theophylline cocrystal | Streptococcus pneumoniae | Activity reported, specific MIC not in abstract | [3] |

| This compound:theophylline cocrystal | Pseudomonas aeruginosa | Activity reported, specific MIC not in abstract | [3] |

| This compound:theophylline cocrystal | Candida albicans | Activity reported, specific MIC not in abstract | [3] |

| Phenylacetamide derivative 5 | Escherichia coli | 0.64 | |

| Phenylacetamide derivative 21 | Escherichia coli | 0.67 | |

| Phenylacetamide derivative 8 | Staphylococcus aureus (MRSA) | 0.66 | |

| Phenylacetamide derivative 5 | Staphylococcus aureus (MRSA) | 0.68 |

Note: The table presents selected MIC values. Further research into specific derivatives is recommended for a complete overview.

Anti-inflammatory Activity: COX-2 Inhibition

Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase (COX) enzymes are key mediators of the inflammatory response. COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

Mechanism of Action: COX-2 Inhibition

This compound derivatives have been designed to selectively bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a standard in vivo assay to evaluate the anti-inflammatory potential of new chemical entities. The percentage of edema inhibition is a measure of the compound's efficacy.

| Compound/Derivative | Dose (mg/kg) | Paw Edema Inhibition (%) | Time Point (hours) | Reference |

| Indomethacin amide 7 | 0.8 (ED50) | 50 | 3 | |

| Indomethacin amide 19 | 1.5 (ED50) | 50 | 3 | |

| Compound 1 | 200 | 94.6 | 4 | |

| Compound 2 | 200 | 93.9 | 4 | |

| Compound 3 | 200 | 95.2 | 4 |

Note: The data presented is a selection from the available literature. ED50 represents the dose required to achieve 50% of the maximum effect.

Signaling Pathway: COX-2 Inhibition

Caption: Mechanism of COX-2 inhibition by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of this compound Derivatives (General Scheme)

A general synthetic route to this compound derivatives often involves the reaction of a substituted thiophenol with an α-haloacetic acid or its ester, followed by further modifications.

Caption: General synthesis workflow for this compound derivatives.

Protocol:

-

Synthesis of this compound Ester: To a solution of the appropriately substituted thiophenol in a suitable solvent (e.g., DMF), a base (e.g., potassium carbonate) is added. The mixture is stirred, and an α-haloacetic acid ester (e.g., ethyl bromoacetate) is added dropwise. The reaction is typically stirred at room temperature or heated to ensure completion. The product is then isolated by extraction and purified by chromatography.

-

Hydrolysis to this compound: The synthesized ester is dissolved in a mixture of an alcohol (e.g., ethanol) and an aqueous base (e.g., sodium hydroxide). The mixture is heated under reflux until the hydrolysis is complete (monitored by TLC). The reaction mixture is then acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid, which is then filtered, washed, and dried.

-

Derivatization: The carboxylic acid can be converted to a variety of derivatives (e.g., amides, esters) using standard coupling reagents (e.g., EDC/HOBt for amidation) or by reaction with alcohols in the presence of an acid catalyst for esterification.

In Vitro Cytotoxicity: MTT Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Susceptibility: Broth Microdilution Method

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent by testing its ability to inhibit the growth of a microorganism in a liquid nutrient broth.

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).

-

Serial Dilution of Compounds: Perform a serial two-fold dilution of the this compound derivatives in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Principle: This model induces an acute and localized inflammation in the paw of a rodent by injecting carrageenan. The anti-inflammatory effect of a compound is assessed by its ability to reduce the resulting edema.

Protocol:

-

Animal Acclimatization: Acclimatize the animals (e.g., rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the this compound derivative or a reference drug (e.g., indomethacin) orally or intraperitoneally at various doses. A control group receives the vehicle.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group.

Conclusion

This compound derivatives constitute a promising class of compounds with diverse and potent biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents warrants further investigation. The synthetic accessibility of the PTAA scaffold allows for extensive structure-activity relationship (SAR) studies to optimize their efficacy and safety profiles. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this versatile chemical class. Continued research in this area is crucial for the development of novel and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzohydrazide and Phenylacetamide Scaffolds: New Putative ParE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermochemical Properties of (Phenylthio)acetic Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermochemical properties of (phenylthio)acetic acid. A comprehensive literature search indicates a notable absence of experimentally determined thermochemical data, such as the standard enthalpies of formation, combustion, and sublimation, for this specific compound. In light of this, the guide provides a summary of the available physical and computed properties of this compound. Furthermore, it outlines the established experimental protocols that would be employed for the determination of its thermochemical characteristics. This includes detailed methodologies for rotating bomb calorimetry, necessary for sulfur-containing organic compounds, and common techniques for measuring the enthalpy of sublimation. To provide a comparative context, thermochemical data for structurally related compounds are presented. The guide also notes the lack of available information regarding any signaling pathways associated with this compound.

Introduction to this compound

This compound, also known as S-phenylthioglycolic acid, is an organic compound with the chemical formula C₆H₅SCH₂COOH. It belongs to the class of thioglycolic acid derivatives and finds utility in chemical synthesis.[1] Despite its applications, a thorough review of scientific literature and chemical databases reveals a significant gap in the experimental thermochemical data for this compound.

Physical and Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈O₂S | [2][3] |

| Molecular Weight | 168.21 g/mol | [2][3] |

| Appearance | White to yellow powder/crystal | [4] |

| Melting Point | 60-63 °C (lit.) | [1] |

| Boiling Point (Predicted) | 314.4 ± 25.0 °C | [4] |

| Density (Predicted) | 1.27 ± 0.1 g/cm³ | [4] |

| pKa (Predicted) | 3.70 ± 0.10 | |

| LogP (Octanol/Water Partition Coefficient) | 1.9 | [3] |

| Vapor Pressure (Predicted) | 0.000197 mmHg at 25°C | [4] |

Note: Predicted values are computationally derived and have not been experimentally verified.

Experimental Protocols for the Determination of Thermochemical Properties

The following sections detail the standard experimental methodologies that would be employed to determine the key thermochemical properties of this compound.

Determination of the Enthalpy of Combustion

The standard enthalpy of combustion (Δc H°) of a sulfur-containing organic compound like this compound is determined using a technique called rotating-bomb calorimetry . This method is an advancement of static bomb calorimetry, designed to ensure that the combustion products, particularly sulfuric acid, form a homogeneous aqueous solution.

Experimental Protocol: Rotating-Bomb Calorimetry

-

Sample Preparation: A precisely weighed pellet of this compound is placed in a crucible within the combustion bomb. A known amount of distilled water is added to the bomb to dissolve the sulfur oxides produced during combustion.

-

Bomb Assembly: The bomb is sealed and pressurized with a high-purity oxygen to approximately 3 MPa.

-

Calorimeter Setup: The bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition and Combustion: The sample is ignited via an electrical fuse. The rotation of the bomb begins immediately after ignition to ensure the complete dissolution of gaseous SO₂ and SO₃ in the water, forming a uniform sulfuric acid solution.

-

Temperature Measurement: The temperature of the calorimeter water is meticulously recorded at regular intervals before, during, and after the combustion reaction until a stable final temperature is reached.

-

Product Analysis: After combustion, the bomb is depressurized, and the liquid contents are analyzed to determine the concentrations of sulfuric acid and nitric acid (formed from residual nitrogen in the bomb).

-

Calculation: The heat released during the combustion is calculated from the temperature rise of the calorimeter system and its previously determined heat capacity (calibrated using a standard substance like benzoic acid). Corrections are then applied for the heats of formation of nitric acid and sulfuric acid, the energy of ignition, and for deviations from standard state conditions to determine the standard enthalpy of combustion.

A generalized workflow for this process is illustrated in the diagram below.

Determination of the Enthalpy of Sublimation

The standard enthalpy of sublimation (Δsub H°) is the energy required to transform one mole of a substance from the solid to the gaseous state. Several methods can be employed for its determination.

Experimental Protocol: Knudsen Effusion Method

The Knudsen effusion method is suitable for compounds with low vapor pressures.

-

Cell Preparation: A small amount of the solid this compound is placed in a Knudsen cell, which is a small container with a very small orifice.

-

High Vacuum & Temperature Control: The cell is placed in a high-vacuum chamber and heated to a series of precisely controlled temperatures.

-

Mass Loss Measurement: At each temperature, the rate of mass loss due to the effusion of the vapor through the orifice is measured. This is typically done using a microbalance.

-

Vapor Pressure Calculation: The vapor pressure inside the cell at each temperature is calculated from the rate of mass loss using the Knudsen equation.

-

Clausius-Clapeyron Plot: The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature (1/T).

-

Enthalpy of Sublimation Calculation: According to the Clausius-Clapeyron equation, the slope of this plot is equal to -Δsub H°/R, where R is the ideal gas constant. From this slope, the enthalpy of sublimation is determined.

The logical flow of determining the enthalpy of sublimation is depicted below.

Derivation of the Enthalpy of Formation

Once the standard enthalpy of combustion (Δc H°) is experimentally determined, the standard enthalpy of formation (Δf H°) of this compound (C₈H₈O₂S) in its solid state can be calculated using Hess's Law. The combustion reaction is:

C₈H₈O₂S(s) + 9.5 O₂(g) → 8 CO₂(g) + 4 H₂O(l) + SO₂(g)

The standard enthalpy of formation of the compound is calculated as:

Δf H°(C₈H₈O₂S, s) = [8 * Δf H°(CO₂, g) + 4 * Δf H°(H₂O, l) + Δf H°(SO₂, g)] - Δc H°(C₈H₈O₂S, s)

The standard enthalpies of formation for CO₂(g), H₂O(l), and SO₂(g) are well-established reference values.

The enthalpy of formation in the gaseous state can then be determined by combining the enthalpy of formation in the solid state with the enthalpy of sublimation:

Δf H°(C₈H₈O₂S, g) = Δf H°(C₈H₈O₂S, s) + Δsub H°(C₈H₈O₂S)

Thermochemical Data of Structurally Related Compounds

To provide an estimate of the expected thermochemical values for this compound, data for a structurally similar compound, 2-thiopheneacetic acid, is presented below.

| Compound | Δc H°(s) (kJ/mol) | Δsub H° (kJ/mol) | Δf H°(s) (kJ/mol) | Δf H°(g) (kJ/mol) | Reference |

| 2-Thiopheneacetic Acid | -2955.5 ± 1.2 | 108.9 ± 1.1 | -438.4 ± 1.6 | -329.5 ± 1.9 | [5] |

Note: This data is for a related compound and should be used as a rough estimate only.

Signaling Pathways and Biological Activity

A comprehensive search of the literature did not yield any information on the involvement of this compound in specific signaling pathways or significant biological activities relevant to drug development. Its primary documented use is as a reactant in chemical syntheses.[1]

Conclusion

There is a clear deficit in the publicly available, experimentally determined thermochemical data for this compound. This guide provides the foundational knowledge of the experimental methodologies—namely rotating-bomb calorimetry and the Knudsen effusion method—that are required to obtain this crucial data. The provided protocols and workflows can serve as a blueprint for researchers aiming to characterize the thermodynamic properties of this and other sulfur-containing organic compounds. The thermochemical data of 2-thiopheneacetic acid offers a point of comparison for future experimental work. Further research is necessary to establish the thermochemical properties and to explore any potential biological activities of this compound.

References

- 1. This compound | 103-04-8 [chemicalbook.com]

- 2. Acetic acid, (phenylthio)- (CAS 103-04-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | C8H8O2S | CID 59541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (phenylthio)acetic [chembk.com]

- 5. Thermochemistry of 2- and 3-thiopheneacetic acids: calorimetric and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

Crystal Structure of (Phenylthio)acetic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Physicochemical Properties

(Phenylthio)acetic acid is a white to light yellow crystalline solid. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₂S | [1][2] |

| Molecular Weight | 168.21 g/mol | [1] |

| Melting Point | 60-63 °C | [3] |

| pKa | 3.70 ± 0.10 (Predicted) | [3] |

| Solubility | Almost transparent in Methanol | [3] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the reaction of sodium chloroacetate (B1199739) with sodium benzenethiolate (B8638828) or by treating bromoacetic acid with thallium(I) benzenethiolate.

Experimental Protocol: Synthesis of this compound

Materials:

-

Sodium chloroacetate

-

Sodium benzenethiolate

-

Appropriate solvent (e.g., ethanol)

-

Water

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolve sodium benzenethiolate in a suitable solvent, such as ethanol.

-

Slowly add a solution of sodium chloroacetate in water to the reaction mixture.

-

Heat the mixture under reflux for a specified period to ensure the completion of the reaction.

-

After cooling, the reaction mixture is typically concentrated under reduced pressure.

-

The residue is then acidified with hydrochloric acid to precipitate the this compound.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed to obtain purified crystals.

Crystal Structure Analysis

As of the latest literature review, a dedicated single-crystal X-ray diffraction study providing detailed crystallographic data (unit cell parameters, space group, atomic coordinates) for pure this compound has not been publicly reported. Searches in major crystallographic databases, including the Cambridge Structural Database (CSD), did not yield an entry for this compound in its pure form.

However, structural information can be inferred from the analysis of its co-crystals. For instance, a study on the co-crystal of this compound with theophylline (B1681296) revealed a monoclinic crystal system with the space group P21/c.[4] In this co-crystal, the imidazole-carboxylic acid synthon is a key feature, with intermolecular O-H···N hydrogen bonds and π–π stacking interactions playing a crucial role in the crystal packing.[4]

Based on the known functional groups of this compound (a carboxylic acid and a phenylthioether), it is highly probable that the crystal structure of the pure compound is stabilized by a network of intermolecular interactions.

Expected Intermolecular Interactions

The primary intermolecular interactions expected to govern the crystal packing of this compound are:

-

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O). It is anticipated that strong O-H···O hydrogen bonds would form, likely leading to the formation of centrosymmetric dimers, a common motif in carboxylic acids.

-

π-π Stacking: The presence of the phenyl ring allows for π-π stacking interactions between adjacent molecules, which would contribute to the overall stability of the crystal lattice.

-

C-H···O and C-H···S Interactions: Weaker C-H···O and C-H···S hydrogen bonds are also likely to be present, further stabilizing the three-dimensional supramolecular architecture.[5]

-

C-H···π Interactions: Interactions between C-H bonds and the π-system of the phenyl ring are also possible.[5]

Conclusion and Future Work

While a definitive crystal structure of pure this compound remains to be elucidated through single-crystal X-ray diffraction, analysis of its chemical structure and data from its co-crystals provide strong indications of the key intermolecular interactions that dictate its solid-state assembly. The synthesis of this compound is well-established, yielding a crystalline product whose properties are consistent with a structure stabilized by hydrogen bonding and π-π stacking.

Future work should focus on growing single crystals of this compound suitable for X-ray diffraction analysis. Such a study would provide invaluable data for computational modeling, polymorphism screening, and the rational design of new materials and pharmaceutical formulations based on this important molecule.

References

- 1. This compound | C8H8O2S | CID 59541 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetic acid, (phenylthio)- [webbook.nist.gov]

- 3. This compound CAS#: 103-04-8 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. The First Noncovalent-Bonded Supramolecular Frameworks of (Benzylthio)Acetic Acid with Proline Compounds, Isonicotinamide and Tryptamine - PMC [pmc.ncbi.nlm.nih.gov]

Historical Methods for the Preparation of (Phenylthio)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Phenylthio)acetic acid, also known as thiophenoxyacetic acid, is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Its structure, incorporating both a carboxylic acid and a thioether functional group, allows for a variety of chemical transformations. This technical guide delves into the historical methods for the preparation of this compound, providing a glimpse into the laboratory practices of the late 19th and early 20th centuries. The primary historical method for the synthesis of this compound involves the nucleophilic substitution of a haloacetic acid with thiophenol.

Core Synthesis Pathway: Reaction of Thiophenol with Chloroacetic Acid

The most prominent and historically significant method for the preparation of this compound is the reaction between thiophenol and chloroacetic acid in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism where the thiophenolate anion, a potent nucleophile, displaces the chloride ion from chloroacetic acid.

Reaction Scheme

Caption: General reaction scheme for the synthesis of this compound.

Historical Experimental Protocols

The following protocols are based on the general understanding of the synthesis as it would have been performed in the late 19th and early 20th centuries. These procedures are representative of the techniques and equipment available to chemists of that era.

Method 1: Synthesis from Thiophenol and Chloroacetic Acid in Aqueous Solution

This method represents a common approach where the reaction is carried out in an aqueous medium with a stoichiometric amount of base.

Experimental Workflow

Caption: Experimental workflow for the aqueous synthesis of this compound.

Detailed Methodology:

-

Preparation of Sodium Thiophenolate: In a flask equipped with a reflux condenser, dissolve a specific molar equivalent of sodium hydroxide in water. To this solution, add one molar equivalent of thiophenol with stirring. The formation of sodium thiophenolate is an exothermic reaction.

-

Preparation of Sodium Chloroacetate: In a separate beaker, dissolve one molar equivalent of chloroacetic acid in water and neutralize it with a stoichiometric amount of sodium carbonate or sodium hydroxide solution.

-

Reaction: Add the sodium chloroacetate solution to the sodium thiophenolate solution. The reaction mixture is then heated on a water bath for a period of time, typically one to two hours, to ensure the completion of the reaction.

-

Work-up and Isolation: After heating, the reaction mixture is allowed to cool to room temperature. The solution is then acidified with a mineral acid, such as hydrochloric acid, until it is acidic to litmus (B1172312) paper. The acidification protonates the carboxylate, leading to the precipitation of this compound as a white solid.

-

Purification: The crude this compound is collected by filtration and washed with cold water to remove any inorganic salts and unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as hot water or a mixture of ethanol (B145695) and water.

Quantitative Data from Historical Syntheses

The following table summarizes typical quantitative data that would have been expected from these historical preparations. It is important to note that yields were often not as high as in modern synthesis due to less precise control over reaction conditions and less advanced purification techniques.

| Parameter | Method 1 (Aqueous) |

| Starting Materials | Thiophenol, Chloroacetic Acid, Sodium Hydroxide |

| Solvent | Water |

| Reaction Temperature | ~100 °C (Water Bath) |

| Reaction Time | 1 - 2 hours |

| Typical Yield | 70-85% |

| Melting Point | 63-65 °C |

| Appearance | White crystalline solid |

Conclusion

The historical preparation of this compound, primarily through the reaction of thiophenol with chloroacetic acid, showcases a fundamental and robust method in organic synthesis. While the techniques and equipment have evolved, the underlying chemical principles remain the same. This guide provides a window into the past, illustrating the foundational experimental work that has paved the way for modern chemical and pharmaceutical development. The straightforward nature of this synthesis made this compound a readily accessible building block for chemists of the era, contributing to the broader development of organic sulfur chemistry.

Methodological & Application

Protocol for the synthesis of heterocyclic compounds using (Phenylthio)acetic acid

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals